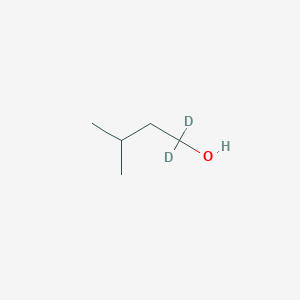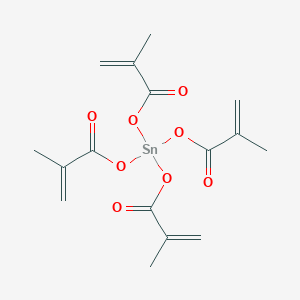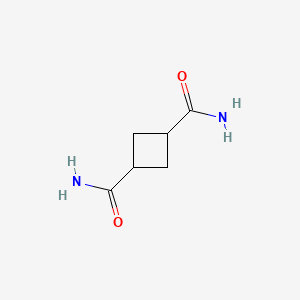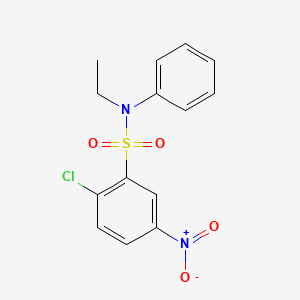
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride is a synthetic organic compound It belongs to the class of benzoxepin derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzoxepin core through cyclization reactions.
- Introduction of the azepinylmethyl group via nucleophilic substitution or addition reactions.
- Methylation at the 7-position using methylating agents.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxepin ring or the azepinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 1-Benzoxepin-5(2H)-one derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of various diseases.
Medicine
In medicine, this compound may have potential therapeutic applications. Benzoxepin derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. Further research is needed to determine the specific medical uses of this compound.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Benzoxepin-5(2H)-one derivatives: Other compounds in this class may have different substituents, leading to variations in their biological activity.
Azepine derivatives: Compounds with similar azepine structures may share some pharmacological properties.
Methylated benzoxepins: These compounds have similar core structures but differ in the position and number of methyl groups.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
96421-74-8 |
|---|---|
分子式 |
C18H26ClNO2 |
分子量 |
323.9 g/mol |
IUPAC名 |
4-(azepan-1-ium-1-ylmethyl)-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-14-6-7-17-16(12-14)18(20)15(8-11-21-17)13-19-9-4-2-3-5-10-19;/h6-7,12,15H,2-5,8-11,13H2,1H3;1H |
InChIキー |
QAYSYICRAFRXQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


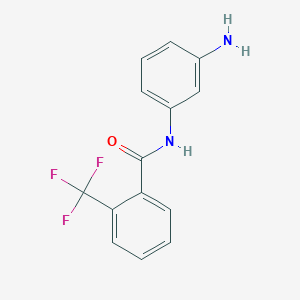
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
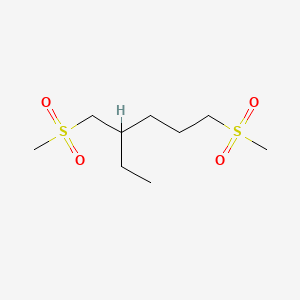
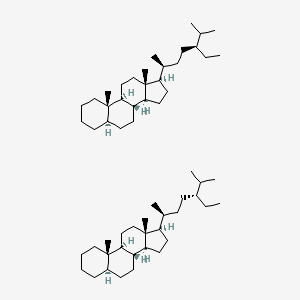
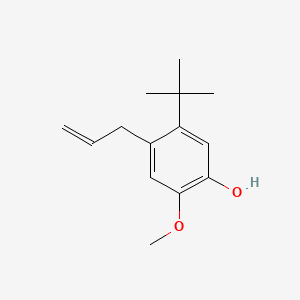
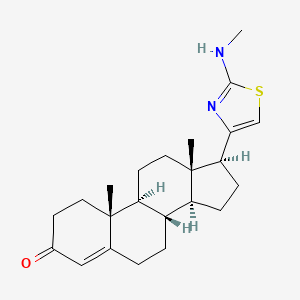
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
